molecular formula C16H17BrN2O3S2 B2832739 Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate CAS No. 338423-64-6

Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

Cat. No.: B2832739
CAS No.: 338423-64-6
M. Wt: 429.35
InChI Key: PEMFJVLPFRCYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate is a complex organic compound featuring a bromophenyl group, a methoxy-substituted pyrimidine ring, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate typically involves multiple steps:

  • Formation of the Bromophenyl Sulfanyl Intermediate

      Starting Materials: 4-bromophenol and thiourea.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, followed by acidification to yield 4-bromophenyl thiol.

  • Synthesis of the Pyrimidine Derivative

      Starting Materials: 4-bromophenyl thiol and 5-methoxy-2-chloropyrimidine.

      Reaction Conditions: The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the nucleophilic substitution, forming the pyrimidine derivative.

  • Esterification

      Starting Materials: The pyrimidine derivative and ethyl 2-bromopropanoate.

      Reaction Conditions: The esterification is performed under basic conditions, often using sodium ethoxide in ethanol, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the sulfanyl groups to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction of the ester group to the corresponding alcohol.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Performed in polar aprotic solvents with bases to facilitate nucleophilic attack.

      Products: Substitution at the bromophenyl or pyrimidine rings, leading to various derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.

Medicine

    Drug Development:

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The bromophenyl and pyrimidine moieties allow it to bind to specific sites on enzymes or receptors, inhibiting their activity. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-((4-((4-fluorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate: Contains a fluorine atom, which may alter its reactivity and biological activity.

Uniqueness

Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions, potentially enhancing its binding affinity and selectivity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

ethyl 2-[4-(4-bromophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S2/c1-4-22-15(20)10(2)23-16-18-9-13(21-3)14(19-16)24-12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMFJVLPFRCYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C(=N1)SC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.